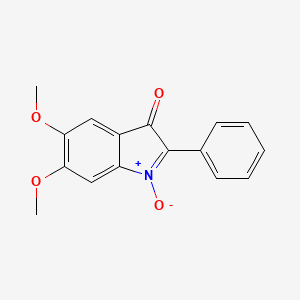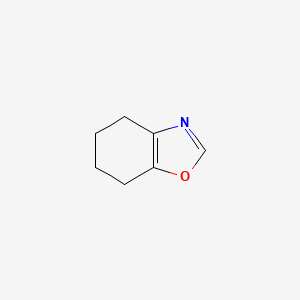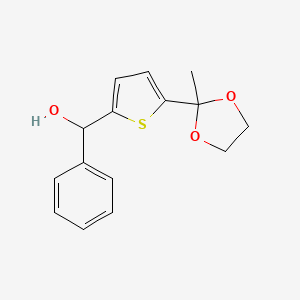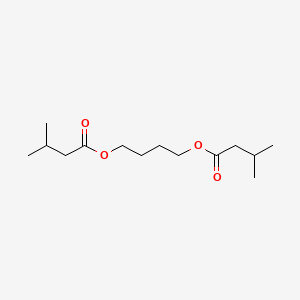![molecular formula C25H35N8O6P B14007735 Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate CAS No. 92215-59-3](/img/structure/B14007735.png)
Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate is a synthetic compound that belongs to the class of folic acid antimetabolites. These compounds are known for their ability to interfere with the utilization of folic acid, which is essential for DNA synthesis and cell division.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. Advanced techniques like chromatography and crystallization are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly DNA synthesis and cell division.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit folic acid utilization, which is crucial for rapidly dividing cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Wirkmechanismus
The mechanism of action of Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate involves its ability to inhibit the enzyme dihydrofolate reductase (DHFR). This enzyme is essential for the conversion of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of purines and pyrimidines. By inhibiting DHFR, the compound disrupts DNA synthesis and cell division, leading to the death of rapidly dividing cells, such as cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: Another folic acid antimetabolite used in cancer treatment.
Pemetrexed: A multi-targeted antifolate used in the treatment of mesothelioma and non-small cell lung cancer.
Pralatrexate: A folic acid analogue with a similar mechanism of action, used in the treatment of peripheral T-cell lymphoma
Uniqueness
Ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate is unique due to its specific chemical structure, which allows for targeted inhibition of DHFR. Its diethoxyphosphoryl-butanoate moiety provides additional stability and enhances its bioavailability compared to other similar compounds .
Eigenschaften
CAS-Nummer |
92215-59-3 |
|---|---|
Molekularformel |
C25H35N8O6P |
Molekulargewicht |
574.6 g/mol |
IUPAC-Name |
ethyl 2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-4-diethoxyphosphorylbutanoate |
InChI |
InChI=1S/C25H35N8O6P/c1-5-37-24(35)19(12-13-40(36,38-6-2)39-7-3)30-23(34)16-8-10-18(11-9-16)33(4)15-17-14-28-22-20(29-17)21(26)31-25(27)32-22/h8-11,14,19H,5-7,12-13,15H2,1-4H3,(H,30,34)(H4,26,27,28,31,32) |
InChI-Schlüssel |
KBLMREUHQIPPKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCP(=O)(OCC)OCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Diethyl-3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-amine](/img/structure/B14007656.png)
![N-[(Z)-pyridin-4-ylmethylideneamino]pyridin-2-amine](/img/structure/B14007664.png)
![Methyl 2-[(2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene)amino]benzoate](/img/structure/B14007674.png)

![9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione](/img/structure/B14007683.png)




![4-[(2Z)-2-(4-Amino-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-N-(2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide](/img/structure/B14007719.png)

![Pentane, 5-[(3-chloropropyl)sulfonyl]-1,1,1,2,2-pentafluoro-](/img/structure/B14007742.png)
![9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione](/img/structure/B14007745.png)
